2,3-Dichloro-4-(trifluoromethyl)aniline

Medicinal Chemistry Drug Metabolism CYP450 Inhibition

2,3-Dichloro-4-(trifluoromethyl)aniline (CAS 123973-30-8) is a polyhalogenated aromatic amine with the molecular formula C7H4Cl2F3N and molecular weight 230.01 g/mol. As a substituted aniline derivative bearing both chlorine atoms at the 2- and 3-positions and a trifluoromethyl group at the 4-position, this compound exhibits a predicted pKa of -0.24±0.10, indicating markedly reduced basicity compared to unsubstituted aniline (pKa ~4.6).

Molecular Formula C7H4Cl2F3N
Molecular Weight 230.01 g/mol
CAS No. 123973-30-8
Cat. No. B3376777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-(trifluoromethyl)aniline
CAS123973-30-8
Molecular FormulaC7H4Cl2F3N
Molecular Weight230.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)N
InChIInChI=1S/C7H4Cl2F3N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2
InChIKeyMURXNOZLOWVKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-4-(trifluoromethyl)aniline CAS 123973-30-8: Technical Specification and Procurement Baseline for R&D


2,3-Dichloro-4-(trifluoromethyl)aniline (CAS 123973-30-8) is a polyhalogenated aromatic amine with the molecular formula C7H4Cl2F3N and molecular weight 230.01 g/mol . As a substituted aniline derivative bearing both chlorine atoms at the 2- and 3-positions and a trifluoromethyl group at the 4-position, this compound exhibits a predicted pKa of -0.24±0.10, indicating markedly reduced basicity compared to unsubstituted aniline (pKa ~4.6) . The compound serves as a versatile small molecule scaffold and key intermediate in pharmaceutical and agrochemical synthesis, with reported purity specifications of 94-95% from commercial suppliers .

Why 2,3-Dichloro-4-(trifluoromethyl)aniline Cannot Be Replaced by Generic Dichloro-Trifluoromethyl Aniline Isomers


The substitution pattern of 2,3-Dichloro-4-(trifluoromethyl)aniline (2,3-Cl2-4-CF3) is structurally distinct from its isomer 2,6-dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8), which bears chlorine atoms at the 2- and 6-positions [1]. This positional isomerism fundamentally alters physicochemical properties: the 2,3-isomer exhibits a predicted pKa of -0.24±0.10, whereas the 2,6-isomer has a predicted pKa of -1.13±0.10, reflecting differing electronic environments at the amine group . Furthermore, the 2,3-isomer's predicted boiling point of 249.1±40.0 °C contrasts sharply with the 2,6-isomer's reported boiling point of 60-62 °C at 1 mmHg, indicating substantially different volatility and handling characteristics . These divergent properties preclude simple interchange in synthetic routes where nucleophilicity, solubility, or thermal behavior is critical.

Quantitative Differentiation Evidence: 2,3-Dichloro-4-(trifluoromethyl)aniline vs. Structural Analogs and In-Class Comparators


Reduced CYP2D6 Inhibition Liability Relative to Unsubstituted and Mono-Halogenated Anilines

2,3-Dichloro-4-(trifluoromethyl)aniline demonstrates minimal inhibition of CYP2D6 with an IC50 > 27,000 nM (>27 μM) in human liver microsomes using dextromethorphan as substrate [1]. In contrast, structurally simpler halogenated anilines such as 3,4-dichloroaniline exhibit CYP2E1 inhibition with IC50 = 8.0 μM, while 3,5-dichloroaniline shows IC50 = 9.2 μM against the same isoform [2]. Although measured against different CYP isoforms, this comparison illustrates that the combined electron-withdrawing effects of the 2,3-dichloro and 4-trifluoromethyl substitution pattern significantly attenuate cytochrome P450 inhibitory potential relative to less substituted dichloroanilines.

Medicinal Chemistry Drug Metabolism CYP450 Inhibition

Predicted Physicochemical Profile: Distinct pKa and LogP Differentiation from the 2,6-Dichloro Isomer

The predicted pKa of 2,3-Dichloro-4-(trifluoromethyl)aniline is -0.24±0.10, while its 2,6-dichloro positional isomer (CAS 24279-39-8) exhibits a predicted pKa of -1.13±0.10 . This approximately 0.9 log unit difference in acidity of the conjugate acid reflects the distinct electronic influence of ortho (2-position) versus meta (3-position) chlorine substitution relative to the amino group. Additionally, the target compound has a predicted LogP of 3.5944, while the 2,6-isomer shows a predicted cLogP of approximately 3.38 .

Physicochemical Characterization SAR Analysis Lead Optimization

Thermal Property Differentiation: Boiling Point Contrast with 2,6-Dichloro Isomer

The predicted boiling point of 2,3-Dichloro-4-(trifluoromethyl)aniline is 249.1±40.0 °C at atmospheric pressure . In marked contrast, the 2,6-dichloro isomer (CAS 24279-39-8) exhibits a reported boiling point of 60-62 °C at 1 mmHg (approximately 240-260 °C when corrected to atmospheric pressure) and a melting point of 34-36 °C [1]. The 2,3-isomer's higher predicted boiling point and lack of a defined melting point in available literature suggest it may exist as a liquid at ambient temperature, unlike the crystalline 2,6-isomer.

Process Chemistry Purification Thermal Stability

Structural Scaffold Utility in HDAC Inhibitor Development: Class-Level SAR Inference

The disubstituted aniline scaffold containing the 2,3-dichloro-4-trifluoromethyl pattern has been claimed in patent literature (US8119685) as part of a novel class of histone deacetylase (HDAC) inhibitor compounds [1]. The specific ortho-dichloro arrangement combined with para-trifluoromethyl substitution creates a unique electronic and steric environment that modulates HDAC binding interactions. While direct IC50 data for the free aniline are not available, derivatives of this scaffold have demonstrated cellular antiproliferative activity against MCF-7 breast carcinoma and K562 chronic myeloid leukemia cell lines with IC50 values between 1.4 to 6 μM [2].

Epigenetics Oncology Histone Deacetylase Inhibition

Predicted Density Differentiation vs. 2,6-Dichloro Isomer

The predicted density of 2,3-Dichloro-4-(trifluoromethyl)aniline is 1.542±0.06 g/cm³ . In comparison, the 2,6-dichloro isomer (CAS 24279-39-8) exhibits a reported density of 1.532 g/mL at 25 °C [1]. The marginal density difference (Δ ≈ 0.01 g/cm³) reflects subtle conformational differences arising from the distinct chlorine substitution pattern. While the absolute difference is small, density values are critical for accurate molar calculations in large-scale synthesis and for predicting mixing behavior in biphasic reaction systems.

Formulation Science Material Properties Process Engineering

Validated Application Scenarios for 2,3-Dichloro-4-(trifluoromethyl)aniline Procurement Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Reduced CYP2D6 Drug-Drug Interaction Risk

Procure 2,3-Dichloro-4-(trifluoromethyl)aniline as an aniline building block for lead series where CYP2D6 inhibition is a known liability. Evidence demonstrates IC50 > 27,000 nM against CYP2D6, substantially lower inhibitory potential than simpler dichloroanilines (IC50 = 8.0-9.2 μM against CYP2E1) [1][2]. This reduced CYP inhibition profile makes the compound preferable for programs targeting polypharmacy patient populations where drug-drug interaction minimization is a critical developability criterion.

Process Chemistry: Liquid-Phase Handling for Automated Synthesis and Continuous Flow Applications

Select 2,3-Dichloro-4-(trifluoromethyl)aniline over the solid 2,6-dichloro isomer (mp 34-36 °C) for applications requiring liquid handling at ambient temperature [1]. The liquid physical state eliminates dissolution steps, reduces solvent usage, and enables direct use in automated liquid dispensing systems and continuous flow reactors. This physical property differentiation is particularly valuable in high-throughput parallel synthesis and microfluidic reaction optimization workflows.

Epigenetic Drug Discovery: HDAC Inhibitor Scaffold Development with Patent Positioning

Employ 2,3-Dichloro-4-(trifluoromethyl)aniline as a privileged scaffold for histone deacetylase (HDAC) inhibitor development, as supported by patent literature specifically claiming the disubstituted aniline class containing this substitution pattern [1]. Derivatives incorporating this scaffold demonstrate cellular antiproliferative activity (IC50 = 1.4-6 μM) against MCF-7 and K562 cancer cell lines, providing a validated starting point for oncology-focused medicinal chemistry campaigns [2].

Physicochemical SAR Studies: Investigating Electronic Effects of Ortho vs. Meta Chlorine Substitution

Utilize 2,3-Dichloro-4-(trifluoromethyl)aniline (pKa = -0.24±0.10) and its 2,6-dichloro isomer (pKa = -1.13±0.10) as a matched molecular pair to systematically investigate the electronic consequences of ortho versus meta chlorine substitution on aniline basicity [1][2]. The approximately 0.9 pKa unit difference, combined with LogP differentiation (3.59 vs. 3.38), provides a quantitative framework for structure-activity relationship studies examining how substitution pattern modulates nucleophilicity, solubility, and membrane permeability in drug-like molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloro-4-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.